molecular formula C8H12O4 B13485048 2-Cyclopropyl-3-ethoxy-3-oxopropanoic acid

2-Cyclopropyl-3-ethoxy-3-oxopropanoic acid

Cat. No.: B13485048
M. Wt: 172.18 g/mol
InChI Key: NDLFUWGBXTWTFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclopropyl-3-ethoxy-3-oxopropanoic acid is a synthetic compound with the molecular formula C8H12O4 and a molecular weight of 172.2 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-3-ethoxy-3-oxopropanoic acid can be achieved through several methods. One common approach involves the hydrolysis of cyclopropyl cyanide, followed by the addition of ethyl groups . The reaction typically requires the use of sodium hydroxide and γ-chlorobutyronitrile, with heating on a steam bath to facilitate the reaction . The mixture is then cooled and acidified to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimized reaction conditions, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-3-ethoxy-3-oxopropanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions can be facilitated by different reagents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

. Some of the key applications include:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-3-ethoxy-3-oxopropanoic acid involves its interaction with specific molecular targets and pathways . The compound can form cyclopropane structures through reactions with carbenes, which are highly reactive intermediates . These interactions can lead to the formation of various products with unique chemical properties.

Comparison with Similar Compounds

2-Cyclopropyl-3-ethoxy-3-oxopropanoic acid can be compared with other similar compounds, such as cyclopropane derivatives and other cycloalkanes . Some of the similar compounds include:

    Cyclopropane: The simplest cycloalkane with the formula C3H6.

    Cyclobutane: A four-membered ring with the formula C4H8.

    Cyclopentane: A five-membered ring with the formula C5H10.

    Cyclohexane: A six-membered ring with the formula C6H12.

The uniqueness of this compound lies in its specific functional groups and the potential for diverse chemical reactions and applications.

Properties

IUPAC Name

2-cyclopropyl-3-ethoxy-3-oxopropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4/c1-2-12-8(11)6(7(9)10)5-3-4-5/h5-6H,2-4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDLFUWGBXTWTFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1CC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.